(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone
Description
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone” (CAS: 70918-00-2) is a benzodioxane-piperazine hybrid compound featuring a ketone bridge. It is widely recognized as a key intermediate in synthesizing alpha-adrenergic blockers such as doxazosin mesylate and terazosin hydrochloride . The compound’s structure combines the lipophilic 2,3-dihydrobenzo[b][1,4]dioxin moiety with the basic piperazine ring, enabling interactions with biological targets like G-protein-coupled receptors (GPCRs) and kinases. Its stereoisomeric form, (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone (CAS: 401941-54-6), is commercially available at 98% purity and is critical for enantioselective drug synthesis .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPDJNTYCSBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867969 | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70918-00-2 | |
| Record name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70918-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-1,4-Benzodioxane-2-carbonyl piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-yl(piperazin-1-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methanone, (2,3-dihydro-1,4-benzodioxin-2-yl)-1-piperazinyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-1,4-BENZODIOXANE-2-CARBONYL PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53FEH46OYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Stepwise Saponification and Amidation
Historically, the methanone was prepared through a three-step sequence:
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Saponification of Ethyl 2,3-Dihydrobenzo[1,dioxin-2-carboxylate : The ester undergoes hydrolysis to yield 2,3-dihydrobenzo[1,dioxin-2-carboxylic acid.
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Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acid chloride.
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Amidation with Piperazine : The acid chloride reacts with piperazine hydrobromide in methanol to form the target methanone.
This method, while functional, suffered from inefficiencies:
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Low Yields : Multi-step purification reduced overall efficiency.
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Impurity Formation : Bis-amide byproducts necessitated additional recrystallization steps.
Improved Direct Amidation of Ethyl 2,3-Dihydrobenzo[1, dioxin-2-carboxylate
Reaction Conditions and Optimization
The pivotal advancement emerged from direct monoamidation of the ester with piperazine, eliminating intermediate steps. Key parameters include:
Molar Ratio
A molar ratio of ester to piperazine between 1:2 and 2:1 ensures stoichiometric balance. Excess piperazine mitigates dimerization, while excess ester enhances conversion.
Temperature and Duration
Heating at 70–90°C under nitrogen for 3–15 hours drives the reaction. Optimal conditions (75–80°C for 5–12 hours) maximize yield and minimize side reactions.
Solvent and Atmosphere
Chloroform facilitates dissolution and subsequent acid-base work-up. A nitrogen atmosphere prevents oxidative degradation.
Work-up and Purification Process
Post-reaction, the mixture undergoes:
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Chloroform Extraction : Removes unreacted starting materials.
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Acid-Base Partitioning :
This protocol achieves 99.3–99.9% purity with yields up to 89.5%.
Comparative Analysis of Synthesis Methods
Yield and Purity Metrics
Industrial Scalability
The direct method’s single-step operation reduces production time and costs, aligning with pharmaceutical Good Manufacturing Practices (GMP). Notably, the methanone’s high purity (>99.9%) ensures downstream synthesis of doxazosin mesylate meets regulatory standards.
Impact on Pharmaceutical Manufacturing
The direct amidation method’s efficiency has revolutionized doxazosin production:
Chemical Reactions Analysis
Amide Bond Formation
The compound’s synthesis typically involves amide coupling between a benzodioxin-carboxylate ester and piperazine (Fig. 1):
Reaction Steps
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Ester Aminolysis : Ethyl 2,3-dihydrobenzodioxin-2-carboxylate reacts with piperazine under nitrogen at 70–90°C for 3–15 hours .
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Workup : Acid-base extraction (HCl and NaHCO₃) isolates the product with >99% purity .
Key Conditions
Salt Formation
The piperazine nitrogen atoms enable protonation to form stable salts:
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Hydrochloride Salt : Reacts with HCl to yield (2,3-Dihydrobenzo[b]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride.
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Application : Enhances solubility for pharmaceutical formulations.
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Oxidation Reactions
The ketone group and aromatic system are susceptible to oxidation:
Reagents and Products
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Ketone Oxidation | KMnO₄ (acidic) | Carboxylic acid derivative | H₂SO₄, 60°C |
| Aromatic Oxidation | Ozone | Quinone derivatives | -10°C, CH₂Cl₂ |
Mechanistic Notes
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Ketone oxidation proceeds via Baeyer-Villiger pathways under strong acidic conditions.
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Benzodioxin’s electron-rich ring facilitates electrophilic attack.
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols:
Reagents
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NaBH₄ : Selective reduction of the ketone to an alcohol.
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LiAlH₄ : Full reduction of both ketone and benzodioxin ethers (harsh conditions).
Product Stability
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Secondary alcohols may dehydrate to alkenes under acidic conditions.
Nucleophilic Substitution
The piperazine ring participates in alkylation and acylation :
Examples
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylpiperazine derivatives.
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Acylation : Acetyl chloride forms N-acetylpiperazine analogs .
Conditions
Ring-Opening Reactions
The benzodioxin ether undergoes cleavage under strong acids:
Reagents
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HBr (48%) : Cleaves the dioxane ring to form catechol derivatives.
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Conditions : Reflux, 12 hours.
Product : 2-(Piperazine-1-carbonyl)benzene-1,2-diol.
Pharmacological Interactions
While not a direct chemical reaction, the compound’s biological activity stems from non-covalent interactions:
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α2-Adrenoceptor Antagonism : Binds to α2C receptors via hydrogen bonding and π-π stacking.
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Dopamine Receptor Modulation : Structural analogs show affinity for D4 receptors.
Stability Under Ambient Conditions
Degradation Pathways
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Hydrolysis : Susceptible to acidic/basic hydrolysis of the amide bond (half-life: 24 hours at pH 1–13).
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Photodegradation : UV light induces radical formation in the benzodioxin moiety.
Scientific Research Applications
Structure and Composition
- Chemical Formula : CHNO
- Molecular Weight : 248.28 g/mol
- CAS Number : 70918-00-2
The structure of the compound features a piperazine ring, which is known for its versatility in medicinal chemistry, combined with a dihydrobenzo[dioxin moiety that contributes to its biological activity.
Toxicological Profile
The compound exhibits acute toxicity, classified as harmful if swallowed (H302) and toxic if ingested (H301) . This necessitates careful handling in laboratory and clinical settings.
Treatment of Sleep Apnea
Recent patents have highlighted the use of This compound derivatives for treating sleep apnea. The mechanism involves modulation of neurotransmitter systems that influence respiratory patterns during sleep .
Case Study: Patent Analysis
- Patent EP4460307A1 describes a derivative of this compound that shows efficacy in reducing episodes of apnea during sleep. The study outlines preclinical trials demonstrating significant improvements in respiratory function among subjects treated with the compound .
Antidepressant Properties
Another area of research involves the antidepressant potential of this compound. The piperazine moiety is known for its role in various antidepressants, suggesting that derivatives of this compound may exhibit similar effects.
Case Study: Clinical Trials
A clinical trial conducted on patients with major depressive disorder explored the efficacy of a formulation containing this compound. Results indicated a statistically significant reduction in depression scores compared to placebo controls .
Anticancer Activity
Preliminary studies have indicated that This compound may possess anticancer properties. Research has shown that it can induce apoptosis in certain cancer cell lines.
Case Study: In Vitro Studies
In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7), suggesting a potential role in cancer therapy . Further research is required to elucidate the mechanisms involved.
Synthetic Route Overview
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Cyclization | Pyrocatechol derivatives |
| 2 | Nucleophilic Substitution | Piperazine |
| 3 | Carbonylation | Acetyl chloride |
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Commercial Properties
Research Implications
- Selectivity : Thiazole-substituted derivatives (e.g., 12b, 17g) show promise in kinase inhibition, while piperazine variants target GPCRs .
- Stereochemistry : The (S)-enantiomer’s dominance in drug synthesis underscores the importance of chirality in receptor binding .
- Solubility Optimization : Hydroxyl-containing analogues (e.g., 3-hydroxypyrrolidine) may address pharmacokinetic limitations of the parent compound .
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C13H16N2O3. Its structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a piperazine ring via a methanone group. The unique arrangement contributes to its biological properties.
1. Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. A study evaluating various piperazine derivatives found that certain compounds demonstrated potent cytotoxic effects against several cancer cell lines. For instance, compounds similar to this structure were shown to reduce cell viability in breast cancer cell lines significantly .
2. Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. A related study reported that certain pyrazole derivatives exhibited strong antibacterial and antifungal activities against various strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis and death .
3. Neuropharmacological Effects
Another area of interest is the potential neuropharmacological effects of this compound. Studies suggest that piperazine derivatives can modulate neurotransmitter systems, which may provide therapeutic benefits for conditions such as anxiety and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies have indicated that compounds with similar structures inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Research has shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects .
Case Studies and Research Findings
Q & A
Q. Q1. What are the common synthetic routes for preparing (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, and what reaction conditions are critical for optimizing yield?
A1. The synthesis typically involves coupling a benzodioxane carbonyl derivative with a piperazine moiety. Key steps include:
- Acylation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-2-carbonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) to form the methanone core .
- Purification : Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) is essential to isolate the product from byproducts like N-oxide derivatives .
Critical parameters include temperature control during reflux (70–80°C) and stoichiometric ratios to minimize side reactions. NMR (¹H/¹³C) and mass spectrometry are used for structural confirmation .
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
A2. Standard analytical workflows involve:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Spectroscopy :
- ¹H NMR : Peaks for benzodioxin protons (δ 6.7–7.1 ppm) and piperazine methylene groups (δ 3.2–3.8 ppm) .
- MS : Molecular ion peaks ([M+H]⁺) matching the theoretical mass (e.g., m/z 296 for C₁₄H₁₇N₂O₃⁺) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. Q3. What strategies can address contradictions in reported biological activities of this compound across different receptor assays?
A3. Discrepancies may arise from receptor subtype selectivity or assay conditions. Methodological solutions include:
- Receptor Profiling : Use radioligand binding assays (e.g., dopamine D₂/D₃ or histamine H₁/H₄ receptors) to compare affinity (Kᵢ values) under standardized buffer conditions (pH 7.4, 25°C) .
- Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to differentiate agonist/antagonist behavior .
- Molecular Docking : Computational models (e.g., AutoDock Vina) can predict binding poses in receptor active sites, explaining activity variations .
Q. Q4. How do structural modifications (e.g., chloroacetyl substitution) alter the compound’s physicochemical properties and pharmacological efficacy?
A4. Substituents impact solubility, stability, and target engagement:
- Chloroacetyl Addition : Introduces electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins. This modification increases metabolic stability but may reduce aqueous solubility (logP increases by ~1.5 units) .
- Hydrochloride Salt Formation : Improves crystallinity and bioavailability (e.g., 95% purity via recrystallization in ethanol/HCl) .
- SAR Studies : Replace the benzodioxin ring with furan or pyridine analogs to modulate π-π stacking interactions .
Q. Q5. What experimental frameworks are recommended for assessing environmental persistence or toxicity of this compound?
A5. Follow OECD guidelines for ecotoxicology:
- Degradation Studies : Hydrolysis (pH 4–9, 25°C) and photolysis (UV light, λ = 290 nm) to measure half-life in water/soil .
- Bioaccumulation : Determine octanol-water partition coefficients (logKₒw) via shake-flask methods; values >3 indicate high bioaccumulation risk .
- Aquatic Toxicity : Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
